molecular formula C18H21NO4 B5584518 N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide

N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide

Cat. No.: B5584518
M. Wt: 315.4 g/mol
InChI Key: UNVQWUVGBYFYHQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide is a chemical compound with complex structural features and intriguing properties. This compound belongs to a class of organic molecules known for their diverse applications in chemistry, biology, and pharmacology. Its structure features a substituted benzochromen moiety linked to an acetamide group, contributing to its unique chemical behavior and potential usefulness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide typically involves a multi-step process:

  • Formation of the Core Benzochromen Structure: : A base catalysis reaction of 3-methyl-6H-benzo[c]chromen-6-one with appropriate nucleophiles under controlled temperature and pH conditions.

  • Attachment of Acetamide Group: : This step involves the reaction of the core benzochromen structure with acetic anhydride and subsequent reaction with dimethylamine under reflux conditions.

  • Final Coupling: : The final product is obtained by coupling the benzochromen structure with the acetamide group using a suitable catalyst, such as a transition metal catalyst, under inert atmospheric conditions to prevent oxidation.

Industrial Production Methods

Industrial-scale production of this compound typically involves:

  • Continuous Flow Synthesis: : To maximize yield and consistency, the compound is synthesized using continuous flow reactors, ensuring precise control over reaction conditions and efficient scaling.

  • Purification: : The product undergoes chromatography and recrystallization to achieve high purity, essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide can undergo oxidation, typically using reagents such as potassium permanganate or chromic acid, leading to further structural complexity.

  • Reduction: : The compound can be reduced, using reagents like lithium aluminum hydride, to yield corresponding alcohols or amines.

  • Substitution: : Under basic or acidic conditions, the compound can undergo nucleophilic substitution reactions, altering its functional groups.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic medium at controlled temperatures.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Sodium hydroxide or hydrochloric acid in aqueous or alcoholic media.

Major Products

  • Oxidation Products: : Carboxylic acids or ketones, depending on the extent of oxidation.

  • Reduction Products: : Alcohols or amines.

  • Substitution Products: : Varied functional derivatives depending on the substituting nucleophile.

Scientific Research Applications

Chemistry

  • Catalysis: : Used as a ligand in catalysis for organic reactions, enhancing reaction rates and selectivity.

  • Material Science: : Incorporated in the synthesis of advanced polymers and materials with unique mechanical and optical properties.

Biology

  • Enzyme Inhibition: : Acts as a potent inhibitor of specific enzymes, useful in studying enzyme kinetics and metabolic pathways.

  • Biomarker Development: : Used in the development of biomarkers for detecting certain diseases at molecular levels.

Medicine

  • Drug Development: : Explored as a potential therapeutic agent due to its interaction with various biological targets.

  • Pharmacological Studies: : Used in pharmacokinetics and pharmacodynamics studies to understand drug action and metabolism.

Industry

  • Dye Synthesis: : Serves as an intermediate in the synthesis of complex dyes and pigments.

  • Agrochemicals: : Used in the development of novel agrochemicals with enhanced efficacy and environmental safety.

Mechanism of Action

The mechanism by which N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide exerts its effects involves:

  • Molecular Targets: : Binding to specific receptors or enzymes, modulating their activity.

  • Pathways: : Influencing biochemical pathways such as signal transduction and gene expression, leading to its biological and pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dimethyl-2-[(2-oxo-2H-chromen-3-yl)oxy]acetamide: : Shares structural similarities but differs in the core chromen moiety.

  • N,N-Dimethyl-2-[(6-oxo-6H-benzo[c]chromen-1-yl)oxy]acetamide: : Similar core structure but lacks the methyl group, leading to different reactivity and applications.

Uniqueness

N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-1-yl)oxy]acetamide stands out due to:

  • Structural Complexity: : Its unique combination of functional groups imparts specific chemical and physical properties.

  • Broad Applications: : Its diverse utility in various fields, from basic research to industrial applications, highlights its versatility.

Properties

IUPAC Name

N,N-dimethyl-2-[(3-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-1-yl)oxy]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4/c1-11-8-14(22-10-16(20)19(2)3)17-12-6-4-5-7-13(12)18(21)23-15(17)9-11/h8-9H,4-7,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNVQWUVGBYFYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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